molecular formula C12H12N2O3 B3382295 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid CAS No. 322725-59-7

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid

Cat. No. B3382295
CAS RN: 322725-59-7
M. Wt: 232.23 g/mol
InChI Key: WKTZMTARAUCRSD-UHFFFAOYSA-N
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Description

The compound “4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid” is a derivative of the oxadiazole class of compounds . Oxadiazoles are heterocyclic compounds that have been studied for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, and anticonvulsant properties .


Synthesis Analysis

Oxadiazoles can be synthesized by the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized by various spectral techniques such as FT-IR, LCMS, and NMR .


Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including “4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid”, involves a planar oxadiazole ring with almost identical C-O and C=N bond lengths within systematic errors . The phenyl ring is inclined to the planar oxadiazole ring .

Scientific Research Applications

Anticancer Applications

The 1,3,4-oxadiazole ring, which is a part of the compound, has been exploited for its ample biological potential . The derivatives of this compound have been evaluated for their anticancer potential using MCF-7 cell lines .

Antimicrobial Applications

The compound has shown significant antimicrobial activity. It has been found to be effective against various bacterial strains such as Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli .

Antioxidant Applications

The compound has also been found to possess antioxidant potential . Antioxidants play a crucial role in neutralizing harmful free radicals in the body, thus contributing to overall health.

Anti-inflammatory Applications

The 1,3,4-oxadiazole moiety provides a scaffold on which pharmacophores can be arranged to afford potent and selective drugs . Literature studies highlight that 1,3,4-oxadiazole has been widely explored for its anti-inflammatory property .

Anticonvulsant Applications

The compound has been reported for its biological activities like anticonvulsant . Anticonvulsants are medications that prevent or reduce the severity of seizures.

Antidiabetic Applications

The compound has shown potential in the treatment of diabetes . Antidiabetic drugs are used to treat diabetes by lowering glucose levels in the blood.

Anti-HIV Applications

The compound has been explored for its potential as an anti-HIV drug . Anti-HIV drugs inhibit the progression of the virus in the body.

Antifungal Applications

The compound has demonstrated antifungal properties . Antifungal drugs are used to treat fungal infections, which can occur in various parts of the body.

Mechanism of Action

Future Directions

The future directions in the research of oxadiazole derivatives, including “4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid”, could involve further exploration of their biological activities and potential therapeutic applications. This could include the development of novel oxadiazole-based drugs with high cytotoxicity towards malignant cells .

properties

IUPAC Name

4-(5-phenyl-1,3,4-oxadiazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11(16)8-4-7-10-13-14-12(17-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTZMTARAUCRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid
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4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid
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4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid
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4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid
Reactant of Route 6
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid

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